molecular formula C96H48Cl2F102P2Pd B1602141 Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride CAS No. 343343-17-9

Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride

Cat. No.: B1602141
CAS No.: 343343-17-9
M. Wt: 3378.5 g/mol
InChI Key: HIDVEVKTXQUVSJ-UHFFFAOYSA-L
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Description

Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is a useful research compound. Its molecular formula is C96H48Cl2F102P2Pd and its molecular weight is 3378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Scientific Research Applications

Arylation and Cross-Coupling Reactions

Palladium-catalyzed arylation of ortho-sulfanyl aryl halides with sodium tetraarylborates provides a practical solution to overcome the poisoning behavior of aryl sulfides in such cross-coupling arylation, offering a reliable route to 2-sulfanylbiaryls. This demonstrates palladium's role in facilitating complex organic transformations, enhancing the synthesis of π-extended dibenzothiophenes through efficient access and Pummerer-type cyclization (Vasu et al., 2017).

Catalysis in "Green" Chemistry

A novel bis(pyridyl-functionalized 1,2,3-triazol-5-ylidene)-palladium(II) complex catalyzes the copper-, amine-, phosphine-, and additive-free aerobic Sonogashira alkynylation of (hetero)aryl bromides in water. This showcases the environmental benefits of employing palladium complexes in "green" chemistry by reducing the need for hazardous chemicals and solvents, thus making chemical processes more sustainable (Gazvoda et al., 2016).

Hydroselenation and Double-Bond Isomerization

Palladium(II) dichloride catalyzes the regioselective addition of benzeneselenol to terminal alkynes, followed by double-bond isomerization. This results in the formation of internal alkenyl selenides, illustrating palladium's utility in modifying molecular structures to achieve desired chemical functionalities (Ozaki et al., 2011).

Suzuki-Miyaura Coupling

Dichloro-bis(aminophosphine) complexes of palladium act as stable depot forms of palladium nanoparticles and excel as Suzuki-Miyaura catalysts. They demonstrate excellent functional group tolerance and enable the quantitative coupling of a wide variety of aryl and benzyl bromides, highlighting the potential for efficient synthesis of complex molecules (Bolliger & Frech, 2010).

Mechanism of Action

Target of Action

The primary target of Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is the Stille and Suzuki couplings . These are important reactions in organic chemistry, used for the formation of carbon-carbon bonds.

Mode of Action

This compound acts as a catalyst for the Stille and Suzuki couplings . As a catalyst, it speeds up the reaction without being consumed in the process. It facilitates the coupling reaction by providing an alternative reaction pathway with a lower activation energy.

Biochemical Pathways

The Stille and Suzuki couplings are key biochemical pathways affected by this compound. These pathways are crucial for the synthesis of various organic compounds. The compound’s action on these pathways results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Result of Action

The result of the compound’s action is the successful catalysis of Stille and Suzuki coupling reactions . This leads to the efficient formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The compound thus plays a crucial role in the production of a wide range of organic compounds.

Action Environment

The compound’s action, efficacy, and stability are influenced by the reaction environment. It is known to be effective in “Fluorous Biphase Systems” (FBS) . In such systems, the compound’s perfluoro-tag allows it to preferentially partition into the fluorous phase, thereby enhancing the reaction’s efficiency and selectivity.

Properties

IUPAC Name

dichloropalladium;tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C48H24F51P.2ClH.Pd/c2*49-25(50,28(55,56)31(61,62)34(67,68)37(73,74)40(79,80)43(85,86)46(91,92)93)13-10-19-4-1-7-22(16-19)100(23-8-2-5-20(17-23)11-14-26(51,52)29(57,58)32(63,64)35(69,70)38(75,76)41(81,82)44(87,88)47(94,95)96)24-9-3-6-21(18-24)12-15-27(53,54)30(59,60)33(65,66)36(71,72)39(77,78)42(83,84)45(89,90)48(97,98)99;;;/h2*1-9,16-18H,10-15H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDVEVKTXQUVSJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H48Cl2F102P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573618
Record name Dichloropalladium--tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343343-17-9
Record name Dichloropalladium--tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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